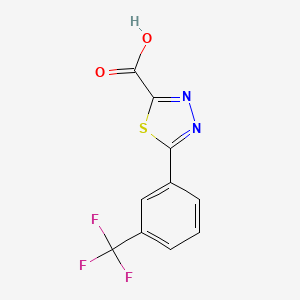![molecular formula C6H8ClF3O2S B1460368 [1-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride CAS No. 2044902-99-8](/img/structure/B1460368.png)
[1-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride
Overview
Description
“[1-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride” is a chemical compound with the CAS Number: 2044902-99-8 . It has a molecular weight of 236.64 . The IUPAC name for this compound is (1-(trifluoromethyl)cyclobutyl)methanesulfonyl chloride . The compound is typically stored at 4 degrees Celsius and is in liquid form .
Molecular Structure Analysis
The InChI code for [1-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride is 1S/C6H8ClF3O2S/c7-13(11,12)4-5(2-1-3-5)6(8,9)10/h1-4H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
[1-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride is a liquid at room temperature . It has a molecular weight of 236.64 . The compound should be stored at 4 degrees Celsius .Scientific Research Applications
Radical-Mediated Activation for Synthesis of Sulfonamides
Hell et al. (2019) highlighted the activation of sulfamoyl and sulfonyl chlorides by a silyl radical, emphasizing the capability of [1-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride for late-stage functionalization. The study demonstrated the generation of complex molecules like sulfonamide-containing cyclobutyl-spirooxindoles, valuable in medicinal chemistry (Hell et al., 2019).
Electrochemical Properties in Ionic Liquid
Research by Su, Winnick, and Kohl (2001) explored the electrochemical behavior of vanadium pentoxide films in an electrolyte comprising methanesulfonyl chloride. The study provided insights into the reversible intercalation of sodium in the vanadium pentoxide film, showcasing the potential of [1-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride in enhancing electrochemical reactions (Su, Winnick, & Kohl, 2001).
Selective Chlorination Applications
Benazza et al. (1991) focused on the selective chlorination capability of methanesulfonyl chloride. The study illustrated the transformation of unprotected d-arabinitol into its 1,5-dichloro derivative, emphasizing the potential of [1-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride in specific chlorination reactions, relevant in various chemical synthesis processes (Benazza, Beaupère, Uzan, & Demailly, 1991).
Spectroscopic Applications
White (1969) provided quantitative ultraviolet spectra data for methanesulfenyl chloride, highlighting its application in the study of addition across carbon-carbon double bonds. The research underlines the importance of methanesulfenyl chloride, closely related to [1-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride, in spectroscopic analysis and chemical kinetic investigations (White, 1969).
Safety and Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H314, and H335 . These statements indicate that the compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
[1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClF3O2S/c7-13(11,12)4-5(2-1-3-5)6(8,9)10/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZCQUYUNBPJOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CS(=O)(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B1460286.png)
![(3-Cyclopentyl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B1460289.png)
![Carbamic acid, N-[2-(3,4-dichlorophenyl)-2-oxoethyl]-, 2-propen-1-yl ester](/img/structure/B1460290.png)




![tert-Butyl 7-[(dimethylamino)carbonyl]-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate](/img/structure/B1460299.png)





